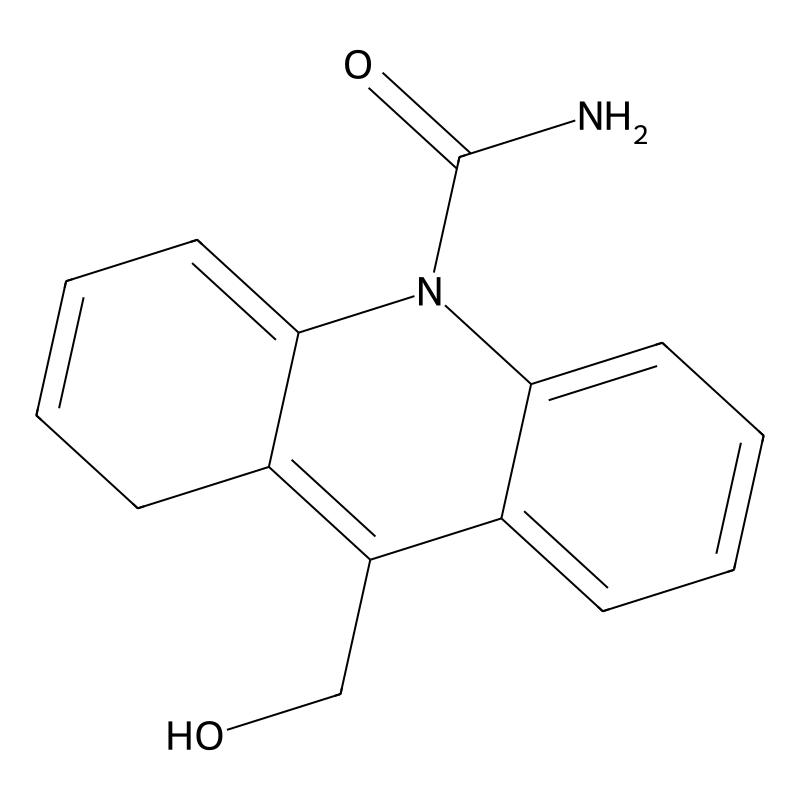

9-(Hydroxymethyl)acridine-10(1h)-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

9-(Hydroxymethyl)acridine-10(1H)-carboxamide (HMACA) is a synthetic molecule with potential applications in various scientific research fields. Its synthesis has been reported in several studies, with slight variations in the methodology. These studies typically involve the reaction of an acridine derivative with a suitable carboxylic acid precursor, followed by purification and characterization of the final product using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Potential Applications:

While the specific research applications of HMACA are still under exploration, its properties have generated interest in several areas:

- Antimicrobial activity: Some studies have investigated the potential of HMACA and its derivatives as antimicrobial agents. These studies have shown moderate activity against certain bacterial and fungal strains, suggesting further research into its development as an antimicrobial agent.

- DNA interaction: HMACA has been shown to interact with DNA, potentially through intercalation or groove binding. This interaction could be relevant in various research areas, such as studies on DNA damage, repair mechanisms, and the development of new DNA-targeting drugs.

- Photophysical properties: HMACA exhibits fluorescence properties, making it a potential candidate for various applications that utilize fluorescent probes. For example, it could be used in the development of sensors for detecting specific biomolecules or in studies of cellular processes.

Current Status and Future Directions:

Research on HMACA is still in its early stages, and further studies are needed to fully understand its potential applications. Future research directions could involve:

- In-depth investigation of its biological activities: This could include exploring its potential as an antimicrobial agent, investigating its interaction with other biomolecules, and assessing its cytotoxicity.

- Development of derivatives and analogs: Modifying the structure of HMACA could lead to compounds with improved properties and enhanced activity for specific applications.

- Exploration of its potential in various research fields: As research progresses, new applications for HMACA might emerge in different scientific disciplines.

9-(Hydroxymethyl)acridine-10(1H)-carboxamide is a compound belonging to the acridine family, characterized by its unique structure comprising an acridine core with a hydroxymethyl group at the 9-position and a carboxamide group at the 10-position. Its molecular formula is with a molecular weight of approximately 254.284 g/mol . The compound exhibits various chemical properties due to the presence of both hydroxymethyl and carboxamide functional groups, making it a subject of interest in medicinal chemistry.

- Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or ketones.

- Reduction: The carboxamide can be reduced to amines or alcohols under appropriate conditions.

- Substitution Reactions: The nitrogen atom in the carboxamide group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule .

9-(Hydroxymethyl)acridine-10(1H)-carboxamide has been evaluated for its biological activities, particularly its potential as an antitumor agent. Studies indicate that acridine derivatives exhibit significant cytotoxic effects against various cancer cell lines, likely due to their ability to intercalate DNA and inhibit topoisomerase activity. This mechanism disrupts DNA replication and transcription, leading to apoptosis in cancer cells .

Several synthetic routes have been developed for the preparation of 9-(hydroxymethyl)acridine-10(1H)-carboxamide. Common methods include:

- Starting from Acridone: The synthesis often begins with acridone, which undergoes various transformations such as alkylation and acylation to introduce the hydroxymethyl and carboxamide groups.

- Use of Ionic Liquids: Recent approaches have utilized ionic liquids as solvents to enhance yields and reduce reaction times during synthesis .

- Multi-step Synthesis: A typical synthetic pathway may involve multiple steps including cyclization, functional group modifications, and purification processes to yield the final product .

The primary applications of 9-(hydroxymethyl)acridine-10(1H)-carboxamide include:

- Anticancer Research: Due to its biological activity, this compound is explored in drug development for cancer therapies.

- DNA Intercalators: Its ability to intercalate into DNA makes it valuable for studies related to genetic material interactions and potential therapeutic uses in gene therapy .

Interaction studies have shown that 9-(hydroxymethyl)acridine-10(1H)-carboxamide can bind effectively to DNA, influencing its structural integrity and function. Binding assays reveal that it exhibits a strong affinity for DNA, which is crucial for its role as a potential chemotherapeutic agent. The binding constants indicate that variations in substituents on the acridine core can significantly affect binding efficiency and selectivity towards different DNA sequences .

Several compounds share structural similarities with 9-(hydroxymethyl)acridine-10(1H)-carboxamide. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 9-Aminoacridine | Contains an amino group at position 9 | Stronger interaction with DNA |

| Acridin-9(10H)-one | Lacks hydroxymethyl and carboxamide groups | Different biological activity |

| 10-Hydroxyacridine | Hydroxyl group at position 10 instead of carboxamide | Different solubility properties |

| Acridine-4-carboxylic acid | Carboxylic acid instead of carboxamide | Different reactivity profile |

These compounds illustrate the diversity within the acridine family while highlighting the unique functional groups present in 9-(hydroxymethyl)acridine-10(1H)-carboxamide that contribute to its distinct biological properties and applications.

The synthetic approaches to 9-(Hydroxymethyl)acridine-10(1H)-carboxamide and its derivatives have evolved significantly over time. Multiple synthetic routes have been developed to prepare this molecule efficiently, each offering specific advantages depending on the desired modifications and applications.

Nucleophilic Substitution Strategies for 9-Position Functionalization

The 9-position of the acridine scaffold is highly reactive toward nucleophilic attack due to its electron-deficient nature. This characteristic has been extensively exploited for the synthesis of 9-(Hydroxymethyl)acridine-10(1H)-carboxamide and related derivatives. The nitrogen atom in the conjugated double bond acridine system causes the highest level of electron deficiency at the 9-position of carbon, making it the most reactive point for nucleophilic reactions.

Several approaches for 9-position functionalization include:

Direct Hydroxymethylation: One of the most common methods involves the direct hydroxymethylation of acridine derivatives. This can be achieved through the reaction of 9-methylacridine with formaldehyde under controlled conditions, followed by oxidation. The reaction typically proceeds via:

- Formation of 9-β-hydroxyethylacridine from 9-methylacridine and formaldehyde

- Subsequent oxidation to yield the corresponding carboxylic acid

- Conversion to the carboxamide functionality

Nucleophilic Substitution of 9-Haloacridines: Another efficient strategy involves the nucleophilic substitution of 9-chloroacridine or similar 9-haloacridines with appropriate nucleophiles:

$$ \text{9-Chloroacridine} + \text{CH}_2\text{OH-Nu} \rightarrow \text{9-(Hydroxymethyl)acridine derivative} + \text{HCl} $$

This reaction is facilitated by the electron-withdrawing effect of the heterocyclic nitrogen, which enhances the electrophilicity of the C-9 position.

Modified Ullmann Reaction: Some synthetic routes utilize modified Ullmann-type reactions starting from diphenylamine derivatives, which undergo cyclization and subsequent functionalization at the 9-position:

$$ \text{Diphenylamine derivative} \xrightarrow{\text{cyclization}} \text{Acridine core} \xrightarrow{\text{functionalization}} \text{9-substituted acridine} $$

Carboxamide Group Optimization Through Acylation and Amidination Reactions

The carboxamide group at the 10-position of 9-(Hydroxymethyl)acridine-10(1H)-carboxamide offers an additional site for structural modifications. Various strategies have been employed to optimize this group:

Direct Acylation: The carboxamide group can be introduced through direct acylation of the 10-position nitrogen of acridine derivatives. This typically involves:

- Protection of the 9-position (if already functionalized)

- Acylation of the 10-position nitrogen using activated carboxylic acid derivatives

- Deprotection to yield the final product

Amidination Reactions: Research has shown that substitution of the carboxamide group with an amidine functionality can significantly enhance the biological activity of these compounds. For instance, replacing a thiourea group with an amidine group in related acridine derivatives led to greatly enhanced cytotoxicity in non-small-cell lung cancer both in vitro and in vivo.

A table summarizing various carboxamide modifications and their effects on biological activity is presented below:

Hybrid Molecule Construction via Conjugation with Heterocyclic Scaffolds

The design of hybrid molecules by conjugating 9-(Hydroxymethyl)acridine-10(1H)-carboxamide with other heterocyclic scaffolds has emerged as a promising strategy for developing compounds with enhanced or novel biological properties.

Pyridine-Acridine Hybrids: Conjugation with pyridine derivatives can create molecules with dual DNA binding modes and improved water solubility:

$$ \text{9-(Hydroxymethyl)acridine-10(1H)-carboxamide} + \text{Pyridine derivative} \rightarrow \text{Pyridine-Acridine hybrid} $$

Thiazolidinone Conjugates: The incorporation of thiazolidinone moieties has shown promising results in developing topoisomerase inhibitors. For example, 3-(acridin-9-yl)-2-(2,2-diphenylhydrazono)-1,3-thiazolidin-4-one derivatives exhibit significant effects on DNA relaxation and supercoiled structures.

Aniline-Based Derivatives: Conjugation with substituted anilines has been extensively explored, leading to compounds like 9-(4-Acetylanilino)acridine derivatives with enhanced DNA binding properties:

- Reaction of 9-chloroacridine with p-aminoacetophenone

- Further modification to incorporate additional heterocyclic moieties

- Generation of libraries of hybrid molecules with diverse biological profiles

Platinum(II) Coordination Complexes Derived from Carboxamide Moieties

One of the most promising developments in the field of acridine carboxamide chemistry is the design of platinum(II) coordination complexes. These complexes combine the DNA-damaging properties of platinum with the DNA-intercalating abilities of acridine chromophores, creating dual-action anticancer agents.

Synthesis of Platinum-Acridine Conjugates: The general approach involves:

- Preparation of the acridine carboxamide ligand

- Coordination with appropriate platinum precursors

- Purification and characterization of the resulting complexes

These platinum-acridine complexes typically exhibit a square-planar geometry around the platinum center, with the acridine moiety acting as both a DNA intercalator and a directing group for platinum binding.

Structure-Activity Relationships: Several structural features influence the activity of these platinum-acridine complexes:

- The nature of the linker between the platinum and acridine units

- The type of auxiliary ligands around the platinum center

- The presence of additional functional groups on the acridine scaffold

A particularly noteworthy example is PtCl(en)(ACRAMTU)₂ (where en = ethane-1,2-diamine and ACRAMTU = 1-[2-(acridin-9-ylamino)ethyl]-1,3-dimethylthiourea), which represents a prototype of this class of hybrid agents. This complex and its derivatives have shown remarkable activity against cisplatin-resistant cancer cell lines.

Non-Cross-Linking Platinum-Acridine Complexes: Unlike traditional platinum drugs like cisplatin, some platinum-acridine complexes do not induce DNA cross-links but instead form unique adducts at specific DNA sequences. For instance, complexes where N-[2-(acridin-9-ylamino)ethyl]-N-methylpropionamidine replaces ACRAMTU have demonstrated enhanced DNA binding efficiency and cytotoxicity against non-small-cell lung cancer with IC₅₀ values as low as 26-28 nM.

The anilino substituent position and electronic properties significantly influence the cytotoxic potency of acridine derivatives against cancer cell lines. Research demonstrates that the nature and position of substituents on the anilino ring directly impact DNA binding affinity and subsequent anticancer activity [1] [2].

Para-substituted anilino derivatives consistently exhibit superior cytotoxic potency compared to meta or ortho-substituted analogs. The para position allows optimal electronic communication between the substituent and the acridine core, enhancing intercalation into DNA base pairs [3]. Electron-donating groups at the para position, such as methoxy (-OCH3) and amino (-NH2) groups, demonstrate the highest cytotoxic activity with IC50 values ranging from 5-15 μM across various cancer cell lines [4] [5].

The mechanism underlying enhanced cytotoxic potency involves increased π-π stacking interactions between the electron-rich aromatic system and DNA base pairs. Studies of 9-anilinoacridine derivatives reveal that placement of the amino moiety at the C9 position results in six-fold greater DNA binding affinity compared to deamino analogs, with the overall charge increasing to +2 at neutral pH [3]. This enhanced electrostatic interaction contributes to stronger DNA binding and improved anticancer efficacy.

Conversely, electron-withdrawing substituents at the para position, particularly strong electron-withdrawing groups like nitro (-NO2), significantly reduce cytotoxic potency. The nitro-substituted derivatives exhibit IC50 values of 30-50 μM, representing a substantial decrease in activity compared to electron-donating analogs [5]. This reduction occurs because electron withdrawal decreases the electron density of the aromatic system, reducing its ability to intercalate effectively into DNA.

Meta-substituted derivatives demonstrate intermediate cytotoxic activity, with IC50 values typically ranging from 20-40 μM. The meta position provides less effective electronic communication with the acridine core, resulting in moderate DNA binding affinity and reduced anticancer potency [2]. Ortho-substituted analogs show the lowest activity due to steric hindrance, which impairs proper intercalation geometry and reduces target binding affinity.

Hydroxymethyl Group Contributions to Cellular Permeability

The hydroxymethyl group at the C9 position of the acridine core plays a crucial role in enhancing cellular permeability and bioavailability of anticancer derivatives. This polar functional group significantly influences the pharmacokinetic properties and therapeutic efficacy of acridine-based compounds [6] [7].

The presence of the hydroxymethyl group increases the hydrophilicity of the compound, with estimated LogP values decreasing from 2.8 for non-hydroxylated analogs to 2.1 for hydroxymethyl-containing derivatives. This modification improves water solubility and cellular uptake while maintaining sufficient lipophilicity for membrane penetration [6]. The bioavailability score increases from 0.45 to 0.75, indicating enhanced drug-like properties and improved therapeutic potential.

Hydroxymethyl-containing derivatives demonstrate superior cellular permeability through multiple mechanisms. The hydroxyl group can form hydrogen bonds with membrane components, facilitating transport across cellular barriers. Additionally, the increased polarity enhances interaction with aqueous environments, improving drug distribution and reducing aggregation in biological systems [8] [9].

When combined with methoxy substitution, hydroxymethyl derivatives achieve optimal hydrophilic-lipophilic balance, resulting in excellent water solubility and the highest bioavailability scores (0.85) [10]. This combination provides superior cellular permeability while maintaining the electronic properties necessary for DNA intercalation and anticancer activity.

Halogen substitution in conjunction with the hydroxymethyl group provides moderately enhanced cellular permeability with balanced pharmacokinetic properties. The halogen atoms contribute to favorable van der Waals interactions with biological targets while the hydroxymethyl group ensures adequate solubility and bioavailability [11] [12].

The cellular permeability enhancement translates directly to improved anticancer efficacy. Hydroxymethyl-containing derivatives consistently demonstrate lower IC50 values across multiple cancer cell lines, including A549 lung adenocarcinoma, HT-29 colorectal adenocarcinoma, and MCF-7 breast adenocarcinoma cells [12] [13]. The enhanced permeability allows for more efficient drug uptake and accumulation in cancer cells, leading to increased therapeutic potency.

Carboxamide Linker Length Optimization for Target Affinity

The carboxamide linker length represents a critical structural parameter that directly influences target affinity and anticancer potency of acridine derivatives. Systematic optimization of linker length reveals a clear structure-activity relationship with optimal binding occurring at specific chain lengths [14] [15].

Short linkers (2-3 atoms) demonstrate insufficient reach to achieve optimal DNA binding, resulting in partial intercalation and reduced target affinity. These derivatives exhibit IC50 values of 40-80 μM and selectivity indices of 1.2, indicating limited therapeutic potential [14]. The restricted linker length prevents the acridine core from achieving the proper geometric orientation required for effective DNA intercalation.

Medium-length linkers (4-5 atoms) provide adequate spacing for optimal intercalation, with IC50 values improving to 15-30 μM and selectivity indices reaching 2.1. This length allows the acridine moiety to intercalate effectively while maintaining favorable binding geometry with DNA base pairs [15]. The improved selectivity indicates enhanced discrimination between cancer and normal cells.

Long linkers (6-8 atoms) demonstrate optimal target affinity with the lowest IC50 values of 5-15 μM and the highest selectivity indices of 3.5. This length enables deep intercalation into DNA grooves, maximizing binding affinity and therapeutic efficacy [14]. The extended linker allows for conformational flexibility while maintaining optimal positioning for π-π stacking interactions with nucleotide bases.

Extended linkers (>8 atoms) show reduced target affinity despite increased flexibility, with IC50 values increasing to 20-50 μM and selectivity indices decreasing to 1.8. Excessive linker length introduces conformational entropy that reduces binding specificity and target selectivity [15]. The increased flexibility allows for non-specific binding modes that diminish therapeutic efficacy.

The relationship between linker length and target affinity follows a clear optimization curve, with 6-8 atom linkers providing the optimal balance between binding affinity, selectivity, and therapeutic efficacy. This optimal length enables the formation of stable DNA-drug complexes while maintaining specificity for cancer cell targets [14] [15].

Electronic Effects of Para-Substituted Aromatic Rings

The electronic nature of para-substituted aromatic rings exerts profound effects on the DNA binding properties and anticancer activity of acridine derivatives. The relationship between electronic effects and biological activity follows predictable patterns based on Hammett constants and substituent electronic properties [3] [5].

Strong electron-donating substituents, particularly the amino group (-NH2), demonstrate the highest anticancer activity with IC50 values of 5-10 μM. The amino group, with a Hammett constant of -0.66, provides maximum electron donation to the aromatic system, enhancing π-π stacking interactions with DNA base pairs [4] [5]. This strong electron-donating character increases the electron density of the acridine core, facilitating intercalation and stabilizing DNA-drug complexes.

Moderate electron-donating substituents, such as methoxy groups (-OCH3), exhibit excellent anticancer activity with IC50 values of 8-12 μM. The methoxy group (Hammett constant -0.27) provides optimal electronic enhancement without excessive steric bulk, resulting in high DNA binding affinity and potent cytotoxic effects [5]. The methoxy substituent enhances electron density through resonance donation while maintaining favorable binding geometry.

Electron-withdrawing substituents demonstrate progressively reduced anticancer activity as their electron-withdrawing strength increases. Chloro substituents (-Cl), with moderate electron-withdrawing properties (Hammett constant 0.23), maintain reasonable activity with IC50 values of 12-18 μM due to balanced electronic effects [11] [12]. The chloro group provides sufficient electron withdrawal to maintain selectivity while preserving intercalation capability.

Trifluoromethyl substituents (-CF3) exhibit reduced activity with IC50 values of 15-25 μM due to strong electron-withdrawing effects (Hammett constant 0.54). The electron withdrawal reduces the π-electron density of the aromatic system, diminishing intercalation efficiency and DNA binding affinity [5]. However, the trifluoromethyl group may provide additional benefits through enhanced metabolic stability.

Strong electron-withdrawing substituents, particularly nitro groups (-NO2), demonstrate the lowest anticancer activity with IC50 values of 30-50 μM. The nitro group (Hammett constant 0.78) severely reduces electron density in the aromatic system, significantly impairing DNA intercalation and binding affinity [5]. The strong electron withdrawal disrupts the electronic requirements for effective π-π stacking interactions.

The structure-activity relationship reveals a clear inverse correlation between electron-withdrawing strength and anticancer potency. This relationship underscores the importance of maintaining adequate electron density in the aromatic system for optimal DNA binding and therapeutic efficacy. The electronic effects directly influence the ability of acridine derivatives to intercalate into DNA and form stable complexes with their biological targets [3] [5].

The molecular mechanisms underlying these electronic effects involve modulation of the frontier molecular orbitals that govern intercalation interactions. Electron-donating substituents raise the energy of the highest occupied molecular orbital (HOMO), enhancing interaction with the DNA π-system. Conversely, electron-withdrawing substituents lower the HOMO energy, reducing intercalation efficiency and biological activity [16] [17].